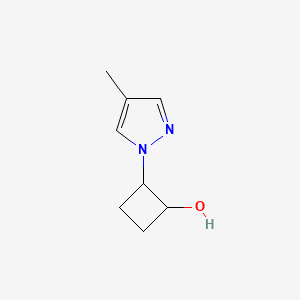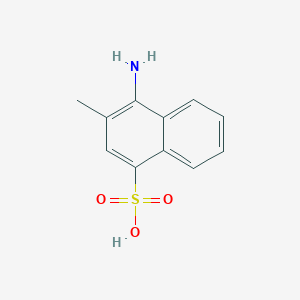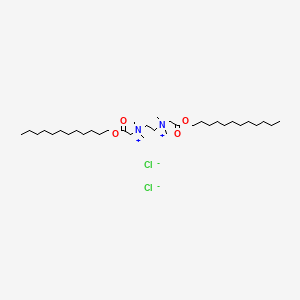
(R)-2-(Dimetilaminometil)pirrolidina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride is a chiral compound that features a pyrrolidine ring substituted with a dimethylaminomethyl group
Aplicaciones Científicas De Investigación
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method involves a Mumm-type rearrangement with dithiocarbamates via isocyanide-based multicomponent reactions under ultrasound irradiation .
Industrial Production Methods
Industrial production of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride often employs large-scale catalytic processes that ensure high yield and enantiomeric purity. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine compounds. These products are often intermediates in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride include:
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with similar structural motifs.
Uniqueness
What sets ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride apart from similar compounds is its specific chiral configuration and the presence of the dimethylaminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in specialized applications.
Propiedades
Número CAS |
2227199-06-4 |
|---|---|
Fórmula molecular |
C7H17ClN2 |
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 |
Clave InChI |
XCYCGYUJNRLFNJ-OGFXRTJISA-N |
SMILES |
CN(C)CC1CCCN1.Cl.Cl |
SMILES isomérico |
CN(C)C[C@H]1CCCN1.Cl |
SMILES canónico |
CN(C)CC1CCCN1.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)
![2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1654277.png)


![6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1654283.png)

![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)






![N-[(3R,4S)-3-Methoxyoxan-4-yl]-3-phenyl-1,2,4-oxadiazol-5-amine](/img/structure/B1654297.png)
